molecular formula C19H19NO5 B6179223 (2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid CAS No. 905857-47-8

(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid

Cat. No. B6179223
CAS RN: 905857-47-8
M. Wt: 341.4
InChI Key:
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Description

“(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid” is a chemical compound with the empirical formula C21H23NO4 . It is related to the family of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly used in peptide synthesis .


Synthesis Analysis

The synthesis of Fmoc amino acids, including “(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid”, typically starts from the corresponding protected amino acid and sodium azide (NaN3). The process uses the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting Fmoc amino acid azides are isolated as crystalline solids, stable at room temperature, with a long shelf-life, and are useful as coupling agents in peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(NC(CC)C(O)=O)OCC1=C2C=CC=C1C3=C2C=CC=C3 . This indicates that the molecule contains a fluorenyl group attached to a carbonyl group, which is further linked to an amino acid backbone.


Chemical Reactions Analysis

The primary chemical reactions involving this compound are likely to be those associated with peptide synthesis. As an Fmoc-protected amino acid, it can participate in peptide bond formation reactions with other amino acids, with the Fmoc group serving to protect the amino group during synthesis .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 353.41 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.

Mechanism of Action

As a building block in peptide synthesis, the primary role of this compound is to be incorporated into larger peptide chains. The Fmoc group serves to protect the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence has been assembled, the Fmoc group can be removed to reveal the free amino group .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid involves the protection of the hydroxyl group, followed by the coupling of the protected amino acid with the fluorenylmethoxycarbonyl (Fmoc) protected amine. The Fmoc group is then removed, and the hydroxyl group is deprotected to yield the final product.", "Starting Materials": [ "L-aspartic acid", "9H-fluorene-9-methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Methanol", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Protection of the hydroxyl group of L-aspartic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in DMF", "Coupling of the protected L-aspartic acid with Fmoc-protected 9H-fluorene-9-methanol using DCC and NHS in DCM", "Removal of the Fmoc group with 20% piperidine in DMF", "Deprotection of the TBDMS group with TFA in methanol", "Purification of the crude product by column chromatography using ethyl acetate as the eluent", "Recrystallization of the purified product from ethyl acetate/hexanes", "Characterization of the final product by NMR, IR, and mass spectrometry" ] }

CAS RN

905857-47-8

Product Name

(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid

Molecular Formula

C19H19NO5

Molecular Weight

341.4

Purity

95

Origin of Product

United States

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